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Cat. No.: B15586743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Itareparib is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key

enzyme in the DNA damage response (DDR) pathway. By targeting PARP1, Itareparib exhibits

antineoplastic activity, making it a promising candidate for cancer therapy. This document

provides a comprehensive technical overview of Itareparib, summarizing its chemical

structure, physicochemical properties, mechanism of action, and available preclinical and

clinical data. The information is intended to serve as a valuable resource for researchers and

drug development professionals involved in the evaluation and advancement of novel oncology

therapeutics.

Chemical Structure and Properties
Itareparib is a small molecule with the IUPAC name 2-(1-cyclohexylpiperidin-4-yl)-6-fluoro-3-

oxo-2,3-dihydro-1H-isoindole-4-carboxamide.[1][2] Its chemical structure is characterized by a

fluoro-isoindolinone core linked to a cyclohexylpiperidine moiety.
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Identifier Value

IUPAC Name
2-(1-cyclohexylpiperidin-4-yl)-6-fluoro-3-oxo-2,3-

dihydro-1H-isoindole-4-carboxamide[1][2]

CAS Number 1606995-47-4

Molecular Formula C₂₀H₂₆FN₃O₂[1]

Molecular Weight 359.44 g/mol [3]

SMILES
O=C(C1=CC(F)=CC2=C1C(N(C3CCN(C4CCC

CC4)CC3)C2)=O)N[3]

InChI

InChI=1S/C20H26FN3O2/c21-14-10-13-12-

24(20(26)18(13)17(11-14)19(22)25)16-6-8-23(9-

7-16)15-4-2-1-3-5-15/h10-11,15-16H,1-9,12H2,

(H2,22,25)[1]

Physicochemical Properties

Experimentally determined physicochemical properties of Itareparib are limited in the public

domain. The available information is summarized below.

Property Value Source

Appearance Solid[4] Probechem

Solubility Soluble in DMSO (10 mM)[4] Probechem

Melting Point Data not available -

Boiling Point Data not available -

pKa Data not available -

Mechanism of Action
Itareparib is a potent and selective inhibitor of PARP1.[4] PARP enzymes, particularly PARP1

and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base

excision repair (BER) pathway.
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Caption: Mechanism of action of Itareparib as a PARP1 inhibitor.
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Inhibition of PARP1 by Itareparib prevents the recruitment of DNA repair proteins to the site of

SSBs. These unrepaired SSBs can then lead to the formation of more cytotoxic double-strand

breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair

pathways, such as homologous recombination (HR) repair (e.g., those with BRCA1/2

mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death, a

concept known as synthetic lethality.[5][6]

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP

trapping".[5][7] This phenomenon involves the stabilization of the PARP1-DNA complex,

preventing the dissociation of PARP1 from the DNA damage site.[7] These trapped complexes

are highly cytotoxic and can further contribute to replication fork collapse and the formation of

DSBs.[5] The specific PARP trapping potential of Itareparib has not been publicly detailed.

Preclinical Pharmacology
In Vitro Studies
Experimental Protocol: PARP1 Inhibition Assay (General)

A common method to assess PARP1 inhibition is a biochemical assay that measures the

incorporation of biotinylated NAD+ into a histone substrate.

Plate Preparation: Coat a 96-well plate with histones and block non-specific binding sites.

Reaction Mixture: Prepare a reaction buffer containing activated DNA, biotinylated NAD+,

and the PARP1 enzyme.

Compound Incubation: Add varying concentrations of Itareparib or a reference inhibitor to

the wells.

Reaction Initiation: Add the PARP1 enzyme to initiate the reaction and incubate at room

temperature.

Detection: Stop the reaction and add streptavidin-horseradish peroxidase (HRP) to bind to

the biotinylated PAR chains.

Signal Generation: Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric

or chemiluminescent signal.
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Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor

required to reduce PARP1 activity by 50%.

Experimental Protocol: Cell Viability Assay (General)

The cytotoxic effect of Itareparib on cancer cell lines can be determined using a cell viability

assay, such as the MTT or MTS assay.

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of Itareparib for a

specified period (e.g., 72 hours).

Reagent Addition: Add MTT or MTS reagent to each well and incubate to allow for the

conversion of the tetrazolium salt to formazan by metabolically active cells.

Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan

crystals.

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a

microplate reader.

Data Analysis: Determine the IC₅₀ value, representing the concentration of Itareparib that

inhibits cell growth by 50%.

Workflow for In Vitro Assays
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Caption: General workflow for in vitro evaluation of Itareparib.

Pharmacokinetics (ADME)
Detailed preclinical pharmacokinetic data for Itareparib is not widely available in the public

domain. However, general in vitro assays are used to predict the ADME properties of drug

candidates.

Absorption:

Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colon

adenocarcinoma cells (Caco-2) to predict intestinal drug absorption.[6][8] The apparent

permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and

basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2

suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

[9]

Distribution:

Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as

albumin and alpha-1 acid glycoprotein, influences its distribution and availability to target
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tissues.[10] High plasma protein binding can result in a lower volume of distribution and a

longer half-life.[11] This is typically determined by equilibrium dialysis or ultrafiltration.

Metabolism:

Cytochrome P450 (CYP) Inhibition and Induction: In vitro assays using human liver

microsomes or recombinant CYP enzymes are conducted to identify which CYP isoforms are

responsible for the metabolism of the drug and to assess its potential to inhibit or induce

these enzymes.[12][13][14] This is crucial for predicting potential drug-drug interactions.

Excretion:

The primary routes of excretion are typically investigated in preclinical animal models.

Clinical Development
As of the latest available information, specific clinical trial data, including NCT identifiers, for

Itareparib are not publicly disclosed. The clinical development of PARP inhibitors typically

follows a standard path.

Typical Clinical Trial Progression for a PARP Inhibitor
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Caption: Standard phases of clinical development for an oncology drug.

Phase I: These trials are primarily focused on assessing the safety, tolerability, and

pharmacokinetic profile of the drug in a small number of patients with advanced cancers.

Dose-escalation studies are conducted to determine the maximum tolerated dose (MTD) or

recommended Phase II dose (RP2D).[15]

Phase II: These studies evaluate the efficacy of the drug in specific cancer types, often in

patients with particular genetic mutations (e.g., BRCA1/2). Objective response rate (ORR) is

a common primary endpoint.[16]
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Phase III: Large, randomized controlled trials are conducted to compare the new drug

against the current standard of care to confirm its efficacy and further evaluate its safety

profile. Progression-free survival (PFS) and overall survival (OS) are typical primary

endpoints.

Safety and Toxicology
A comprehensive safety and toxicology profile for Itareparib has not been published. However,

the Material Safety Data Sheet (MSDS) indicates that it is harmful if swallowed and very toxic

to aquatic life with long-lasting effects.[17] Standard personal protective equipment should be

used when handling the compound.[17]

The safety profile of PARP inhibitors as a class is well-characterized. Common adverse events

include hematological toxicities (anemia, neutropenia, thrombocytopenia), gastrointestinal

issues (nausea, vomiting, diarrhea), and fatigue.

Conclusion
Itareparib is a promising PARP1 inhibitor with potential for the treatment of various cancers. Its

preclinical profile suggests potent and selective activity. Further disclosure of its detailed

physicochemical, pharmacokinetic, and clinical data will be crucial for a comprehensive

assessment of its therapeutic potential. This document provides a foundational understanding

of Itareparib for researchers and drug development professionals, highlighting the key

attributes of this novel investigational agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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